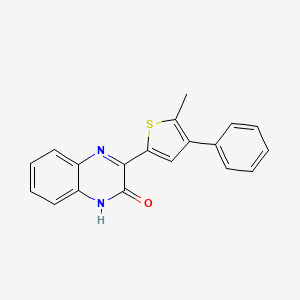
4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one
Overview
Description
4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is commonly known as CCP, and it has been used in various scientific research applications due to its unique properties. CCP is synthesized through a complex chemical process that involves the reaction of different chemicals.
Mechanism of Action
The mechanism of action of CCP is not fully understood. However, it has been shown to have antitumor activity in different cancer cell lines. CCP has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. CCP has also been shown to inhibit the activity of different enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects
CCP has been shown to have different biochemical and physiological effects. It has been shown to have antitumor activity in different cancer cell lines. It has also been shown to inhibit the activity of different enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. CCP has been shown to induce apoptosis, which is a programmed cell death. CCP has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for different inflammatory diseases.
Advantages and Limitations for Lab Experiments
CCP has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. CCP is also stable under different experimental conditions, which makes it suitable for different experiments. However, one of the limitations of CCP is that it has low solubility in water, which limits its use in aqueous solutions. CCP also has low bioavailability, which limits its use in vivo experiments.
Future Directions
CCP has several potential future directions. One of the future directions is to explore its potential as a therapeutic agent for different diseases, including cancer and inflammatory diseases. CCP can also be used as a building block in the synthesis of different compounds, including natural products. Another future direction is to explore the structure-activity relationship of CCP and its analogs to develop more potent and selective compounds. CCP can also be used as a tool in different biological studies, including the study of enzyme activity and DNA replication.
Conclusion
In conclusion, 4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one is a chemical compound that has been used in various scientific research applications due to its unique properties. CCP is synthesized through a complex chemical process that involves the reaction of different chemicals. CCP has been shown to have antitumor activity in different cancer cell lines and anti-inflammatory activity, which makes it a potential therapeutic agent for different diseases. CCP has several advantages and limitations for lab experiments, and it has several potential future directions.
Scientific Research Applications
CCP has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of different compounds, including natural products. CCP has been used in the synthesis of various analogs of natural products, including pyranonaphthoquinones and pyranopyridines. It has also been used in the synthesis of different heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
properties
IUPAC Name |
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h4-5H,3H2,1-2H3/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNLSLQSKJQFL-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=C(C=C(OC1=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=C(C=C(OC1=O)C)Cl)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



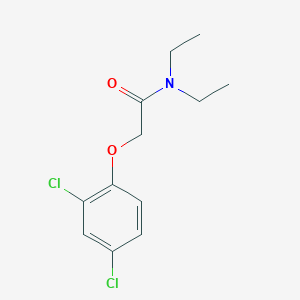
![6,7-dimethoxy-2-[4-(methylthio)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3835465.png)
![N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline](/img/structure/B3835468.png)
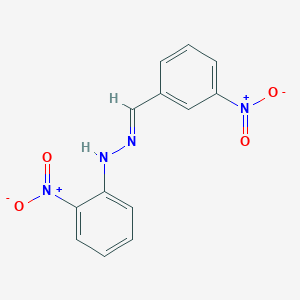
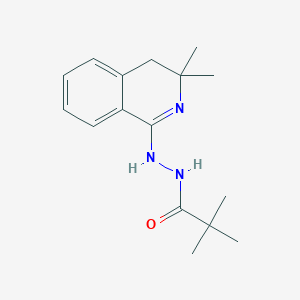
![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
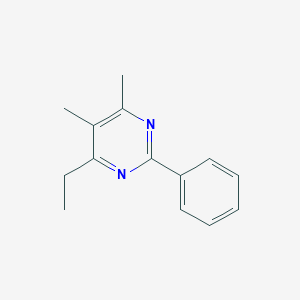


![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835533.png)
![1-[2-methoxy-5-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3835545.png)
